molecular formula C20H14O B12818752 2-Phenylphenanthren-4-ol

2-Phenylphenanthren-4-ol

Cat. No.: B12818752
M. Wt: 270.3 g/mol
InChI Key: WWJQUWSECDPSIO-UHFFFAOYSA-N
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Description

4-Phenylphenol (CAS: 92-69-3), also known as biphenyl-4-ol or 4-hydroxybiphenyl, is an aromatic organic compound with the molecular formula C₁₂H₁₀O and a molecular weight of 170.21 g/mol . It is classified under biphenyl derivatives and is structurally characterized by a hydroxyl group (-OH) attached to the para position of one benzene ring, which is further linked to a second phenyl group . This compound is widely used in industrial applications, including as a preservative, intermediate in chemical synthesis, and in material science due to its stability and reactivity .

Safety data indicate that 4-phenylphenol requires stringent handling protocols. First-aid measures for exposure include immediate flushing of eyes or skin with water for 10–15 minutes and medical consultation for ingestion or inhalation . Its high purity (>99.0%) in laboratory-grade formulations underscores its significance in research and industrial processes .

Properties

IUPAC Name

2-phenylphenanthren-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c21-19-13-17(14-6-2-1-3-7-14)12-16-11-10-15-8-4-5-9-18(15)20(16)19/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJQUWSECDPSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylphenanthren-4-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed cocyclotrimerization of allenes with arynes. This method uses ortho-silyl aryltriflates and allenes as starting materials, with palladium catalysts and cesium fluoride as reagents . The reaction is typically carried out in acetonitrile at low temperatures, followed by purification through column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Phenylphenanthren-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.

    Substitution: Bromine is often used for halogenation reactions.

Major Products Formed

    Oxidation: Phenanthrenequinone

    Reduction: 9,10-Dihydrophenanthrene

    Substitution: 9-Bromophenanthrene

Scientific Research Applications

2-Phenylphenanthren-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylphenanthren-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding to other aromatic compounds. Specific pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between 4-phenylphenol and structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
4-Phenylphenol 92-69-3 C₁₂H₁₀O 170.21 Biphenyl core with para-hydroxyl group Preservatives, chemical synthesis
4-Phenyl-3-buten-2-ol Not specified† C₁₀H₁₂O 148.20 Unsaturated alcohol with phenyl and butenol Fragrance ingredient (regulated by IFRA)
Phenol, 4-(2-phenylethyl) 6335-83-7 C₁₄H₁₄O 198.26 Phenethyl-substituted phenol Not specified (likely research use)
2-(4-Phenylphenoxy)ethanol 19070-95-2 C₁₄H₁₄O₂ 214.26 Ethanol derivative with biphenyl ether Industrial solvent, polymer synthesis

Key Comparisons:

  • Functional Groups: 4-Phenylphenol’s hydroxyl group contrasts with 4-phenyl-3-buten-2-ol’s alcohol and alkene groups, which enhance its volatility and suitability for fragrances .
  • Regulatory Status: 4-Phenyl-3-buten-2-ol is subject to IFRA restrictions in fragrances (e.g., limits in leave-on cosmetics), whereas 4-phenylphenol’s regulations focus on occupational safety .

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